N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a tert-butylsulfanyl group, a dimethoxyphenylsulfonyl group, and a methylphenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps:
Formation of tert-butylsulfanyl ethylamine: This can be achieved by reacting tert-butylthiol with ethylene oxide in the presence of a base such as sodium hydroxide.
Synthesis of 3,4-dimethoxyphenylsulfonyl chloride: This involves the chlorosulfonation of 3,4-dimethoxyaniline using chlorosulfonic acid.
Coupling Reaction: The tert-butylsulfanyl ethylamine is then reacted with 3,4-dimethoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate sulfonamide.
Formation of the Glycinamide Backbone: The intermediate sulfonamide is then coupled with 4-methylphenylglycinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)sulfonylglycinamide
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is unique due to the combination of its tert-butylsulfanyl, dimethoxyphenylsulfonyl, and methylphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the dimethoxyphenylsulfonyl group may enhance its binding affinity to certain biological targets, while the tert-butylsulfanyl group may influence its chemical reactivity.
Properties
Molecular Formula |
C23H32N2O5S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C23H32N2O5S2/c1-17-7-9-18(10-8-17)25(16-22(26)24-13-14-31-23(2,3)4)32(27,28)19-11-12-20(29-5)21(15-19)30-6/h7-12,15H,13-14,16H2,1-6H3,(H,24,26) |
InChI Key |
WQLUNLWNUKQWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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